N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives. These compounds are recognized for their diverse biological activities, particularly in medicinal chemistry. This specific compound has been studied for its potential as a therapeutic agent, particularly in the context of inhibiting certain kinases involved in autoimmune diseases and inflammatory responses.
The compound was identified in research focused on developing imidazo[1,2-a]pyridine derivatives with enhanced biological activity. It has been highlighted in various studies for its promising pharmacological properties, including its role as a Bruton’s tyrosine kinase inhibitor, which is crucial for treating autoimmune and inflammatory conditions .
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine is classified under:
The synthesis of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine can be achieved through several methods, primarily involving multi-component reactions. One efficient method involves the use of a three-component aza-Friedel–Crafts reaction. In this approach, imidazo[1,2-a]pyridine derivatives are reacted with aldehydes and amines under mild conditions to produce the desired product with moderate to good yields .
The synthesis typically requires:
The molecular structure of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine consists of:
Key structural data includes:
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine can participate in various chemical reactions typical of imidazo[1,2-a]pyridine derivatives:
The reactivity is influenced by the electron-donating or withdrawing nature of substituents on the aromatic rings. The presence of the morpholine group enhances nucleophilicity at specific positions on the imidazo[1,2-a]pyridine framework.
The mechanism of action of N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine primarily involves inhibition of Bruton’s tyrosine kinase. This kinase plays a pivotal role in B-cell receptor signaling pathways:
Analytical techniques such as Nuclear Magnetic Resonance (NMR), High Resolution Mass Spectrometry (HRMS), and Infrared Spectroscopy (IR) are commonly employed to confirm the structure and purity of synthesized compounds.
N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine has significant applications in scientific research:
This compound exemplifies the ongoing research efforts aimed at discovering novel therapeutic agents within the imidazo[1,2-a]pyridine class that can address unmet medical needs effectively.
Imidazo[1,2-a]pyridine represents a privileged scaffold in medicinal chemistry, classified as a "drug prejudice" heterocycle due to its exceptional versatility in drug discovery. This bicyclic 5-6 fused ring system forms the structural backbone of several clinically approved drugs, including the anxiolytic alpidem, the sedative-hypnotic zolpidem, and the gastroprotective agent zolimidine [1] [7]. The scaffold's significance extends beyond established therapeutics into investigational agents across diverse therapeutic areas, demonstrating potent activity against tuberculosis (notably telacebec/Q203 in Phase II trials), cancer, viral infections, and inflammatory disorders [5] [7]. This broad applicability stems from favorable physicochemical properties, including balanced solubility and permeability, metabolic stability, and the capacity for extensive structural modification while maintaining drug-like characteristics. The imidazo[1,2-a]pyridine core effectively interacts with diverse biological targets, particularly enzymes and receptors, making it a highly valuable template for rational drug design [1] [9].
Nitrogen-containing heterocycles constitute a fundamental cornerstone of modern medicinal chemistry, comprising over 75% of marketed small-molecule drugs. Their dominance arises from several key attributes:
The specific compound N-cyclohexyl-6-methyl-2-(4-morpholinophenyl)imidazo[1,2-a]pyridin-3-amine (CAS: 1353567-32-4), also designated EP6, exemplifies strategic functionalization of the imidazo[1,2-a]pyridine core [4] [10]. Its molecular formula is C₂₄H₃₀N₄O (MW: 390.53 g/mol), featuring three distinct pharmacophores appended to the central bicyclic system:
Table 1: Structural Components and Their Putative Roles
Structural Element | Chemical Features | Potential Pharmacological Role |
---|---|---|
Imidazo[1,2-a]pyridine Core | Bicyclic 5-6 fused ring; π-electron deficient system | Primary pharmacophore; Facilitates target binding |
3-N-Cyclohexylamine | Secondary aliphatic amine; Bulky lipophilic substituent | Enhances membrane permeability; Modulates pharmacokinetics |
2-(4-Morpholinophenyl) | Aryl group with basic morpholine terminus | Promotes solubility; Engages in H-bonding interactions |
6-Methyl Group | Small alkyl substituent | Steric modulation; Electron-donating effect; Metabolic stabilization |
This configuration confers significant lipophilicity (predicted XLogP3: ~5.7) , necessitating formulation strategies for in vivo studies. The molecule presents one hydrogen bond donor (the N-H of the secondary amine) and four hydrogen bond acceptors (the morpholine O, pyridine N, and two imidazole N atoms), supporting target engagement while maintaining reasonable solubility in organic solvents like DMSO [10]. The strategic placement of these substituents enables exploration of structure-activity relationships (SAR) around this privileged scaffold.
This versatile multicomponent reaction efficiently constructs the imidazo[1,2-a]pyridine core. For EP6, the synthesis likely involves:i. Condensation: 2-Amino-5-methylpyridine reacts with 4-morpholinobenzaldehyde and cyclohexyl isocyanide under Lewis or Brønsted acid catalysis (e.g., scandium triflate, acetic acid).ii. Cyclization: In situ cyclodehydration forms the imidazo[1,2-a]pyridine ring system.iii. Purification: The crude product is purified via recrystallization or chromatography, yielding EP6 as a solid powder [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7